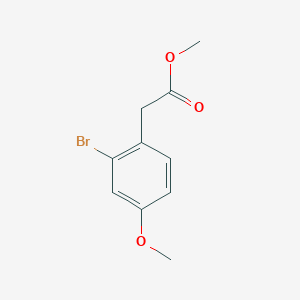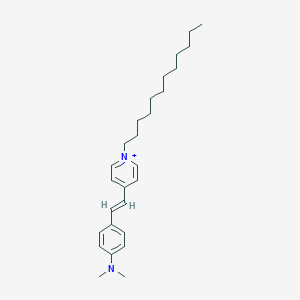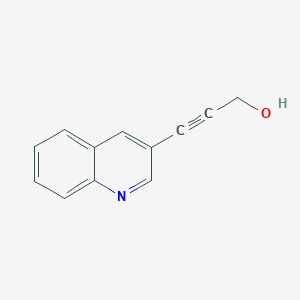
8-Acetyl-7-hydroxycoumarine
Vue d'ensemble
Description
L'8-Acétyl-7-hydroxycoumarine est un composé naturel que l'on trouve dans diverses plantes, notamment le patchouli mexicain (Tagetes lucida). Il appartient à la famille des coumarines, caractérisée par un noyau benzénique fusionné à un noyau α-pyrone. Ce composé présente des activités biologiques importantes, notamment des propriétés antifongiques et antibactériennes .
Applications De Recherche Scientifique
8-Acetyl-7-Hydroxycoumarin has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other coumarin derivatives.
Biology: Studied for its antifungal and antibacterial properties.
Industry: Utilized in the development of fluorescent probes for detecting metal ions and pH changes.
Mécanisme D'action
Target of Action
8-Acetyl-7-hydroxycoumarin is a coumarin-like compound found in Mexican patchouli (Tagetes lucida) that has anti-bacterial and anti-fungal activities . The primary targets of this compound are therefore bacterial and fungal cells.
Mode of Action
It is known that coumarin compounds often interfere with the replication and transcription processes of bacterial and fungal cells, leading to their death .
Biochemical Pathways
The biochemical pathways affected by 8-Acetyl-7-hydroxycoumarin are those involved in the replication and transcription of bacterial and fungal cells . By disrupting these processes, the compound prevents the growth and proliferation of these cells.
Pharmacokinetics
Coumarin compounds are generally known to be metabolized in the liver and excreted in the urine . The ADME properties of 8-Acetyl-7-hydroxycoumarin and their impact on its bioavailability remain to be investigated.
Result of Action
The result of the action of 8-Acetyl-7-hydroxycoumarin is the inhibition of bacterial and fungal growth. This is achieved through the disruption of critical cellular processes such as replication and transcription .
Action Environment
The action of 8-Acetyl-7-hydroxycoumarin can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect the stability and efficacy of the compound . .
Analyse Biochimique
Biochemical Properties
8-Acetyl-7-hydroxycoumarin interacts with various enzymes, proteins, and other biomolecules. It plays a key role in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . The addition of a glucuronic acid molecule to 7-hydroxycoumarin forms a more water-soluble compound, which is readily excreted from the body in urine .
Cellular Effects
8-Acetyl-7-hydroxycoumarin has been found to have effects on various types of cells and cellular processes. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 8-Acetyl-7-hydroxycoumarin involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
The effects of 8-Acetyl-7-hydroxycoumarin change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 8-Acetyl-7-hydroxycoumarin vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
8-Acetyl-7-hydroxycoumarin is involved in various metabolic pathways, including any enzymes or cofactors that it interacts with . This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
8-Acetyl-7-hydroxycoumarin is transported and distributed within cells and tissues . This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : La synthèse de l'8-Acétyl-7-hydroxycoumarine peut être réalisée par différentes méthodes. Une approche courante implique la réaction de condensation de Knoevenagel. Par exemple, l'8-formyl-7-hydroxycoumarine peut être traitée avec des cyanoacétamides N,N-disubstituées en présence de pipéridine pour donner des dérivés 8-substitués-7-hydroxycoumarines . Une autre méthode implique la réaction de l'8-acétyl-7-hydroxy-4-méthylchromène-2-one avec le 1,3-dibromopropane ou le 1,4-dibromobutane dans l'acétone sèche et le carbonate de potassium anhydre .
Méthodes de production industrielle : La production industrielle de l'8-Acétyl-7-hydroxycoumarine implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour garantir un rendement et une pureté élevés. L'utilisation de principes de chimie verte, tels que l'utilisation de solvants et de catalyseurs verts, est également explorée pour rendre le processus plus respectueux de l'environnement .
Analyse Des Réactions Chimiques
Types de réactions : L'8-Acétyl-7-hydroxycoumarine subit diverses réactions chimiques, notamment :
Oxydation : Cela peut conduire à la formation de métabolites oxydés tels que les époxydes et les quinones.
Substitution : Le composé peut subir des réactions de substitution, en particulier aux positions hydroxyle et acétyle.
Réactifs et conditions courantes :
Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.
Principaux produits :
Oxydation : Formation d'époxydes et de quinones.
Substitution : Formation de divers dérivés 8-substitués-7-hydroxycoumarines.
4. Applications de la recherche scientifique
L'8-Acétyl-7-hydroxycoumarine a un large éventail d'applications dans la recherche scientifique :
Chimie : Utilisé comme précurseur dans la synthèse d'autres dérivés de la coumarine.
Biologie : Étudié pour ses propriétés antifongiques et antibactériennes.
Industrie : Utilisé dans le développement de sondes fluorescentes pour la détection des ions métalliques et des variations de pH.
5. Mécanisme d'action
Les effets biologiques de l'8-Acétyl-7-hydroxycoumarine sont principalement médiés par son interaction avec diverses cibles moléculaires et voies. Par exemple, ses activités antifongiques et antibactériennes sont attribuées à sa capacité à perturber les membranes cellulaires microbiennes et à inhiber les enzymes essentielles . L'hydroxylation des coumarines aux positions 7 et 3 peut être causée par des événements d'oxydation médiés par des enzymes telles que le système enzymatique monooxygénase lié au cytochrome P450 .
Composés similaires :
7-Hydroxycoumarine : Connu pour sa large gamme d'activités biologiques, notamment les effets anti-inflammatoires et antioxydants.
8-Acétyl-7-méthoxycoumarine : Présente des activités biologiques similaires mais avec des propriétés pharmacocinétiques différentes.
5,7,8-Triméthoxycoumarine : Connu pour ses caractéristiques structurelles uniques et ses activités biologiques.
Unicité : L'8-Acétyl-7-hydroxycoumarine se distingue par ses substitutions acétyle et hydroxyle spécifiques, qui confèrent des activités biologiques et une réactivité chimique uniques. Sa capacité à agir comme une sonde fluorescente et ses propriétés antifongiques et antibactériennes importantes en font un composé précieux dans divers domaines de la recherche .
Comparaison Avec Des Composés Similaires
7-Hydroxycoumarin: Known for its wide range of biological activities, including anti-inflammatory and antioxidant effects.
8-Acetyl-7-Methoxycoumarin: Exhibits similar biological activities but with different pharmacokinetic properties.
5,7,8-Trimethoxycoumarin: Known for its unique structural features and biological activities.
Uniqueness: 8-Acetyl-7-Hydroxycoumarin stands out due to its specific acetyl and hydroxyl substitutions, which confer unique biological activities and chemical reactivity. Its ability to act as a fluorescent probe and its significant antifungal and antibacterial properties make it a valuable compound in various fields of research .
Propriétés
IUPAC Name |
8-acetyl-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O4/c1-6(12)10-8(13)4-2-7-3-5-9(14)15-11(7)10/h2-5,13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWYMACPLPPQCHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40419935 | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6748-68-1 | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40419935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-Acetyl-7-hydroxycoumarin | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 8-ACETYL-7-HYDROXYCOUMARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QD6QWL7EQR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of 8-Acetyl-7-hydroxycoumarin in developing potential analgesic agents?
A1: [] Research suggests that 8-Acetyl-7-hydroxycoumarin serves as a crucial starting material in synthesizing seselin derivatives, a class of compounds exhibiting promising antinociceptive properties. These derivatives, characterized by their angular pyranocoumarin skeleton, are synthesized through a series of reactions involving condensation with acetone, reduction, and dehydration. Notably, one derivative, seselin (4a), demonstrated significant antinociceptive activity in the writhing response assay induced by acetic acid, surpassing the efficacy of aspirin. This finding highlights the potential of 8-Acetyl-7-hydroxycoumarin as a scaffold for developing novel analgesics. (See: )
Q2: How does 8-Acetyl-7-hydroxycoumarin interact with human serum albumin?
A2: While specific details about the interaction mechanism require further investigation, studies utilizing spectroscopic methods and molecular modeling are underway to elucidate the binding characteristics of 8-Acetyl-7-hydroxycoumarin to human serum albumin []. Understanding this interaction is crucial as it can provide insights into the compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its potential therapeutic applications.
Q3: Can 8-Acetyl-7-hydroxycoumarin be chemically modified to enhance its biological activity?
A3: [] Yes, research demonstrates that modifying 8-Acetyl-7-hydroxycoumarin can significantly impact its biological activity. For instance, incorporating a trifluoromethyl group into the coumarin structure resulted in a five-fold increase in beta‐site amyloid precursor protein cleaving enzyme 1 (BACE‐1) inhibition. Furthermore, researchers synthesized a coumarin‐donepezil hybrid by linking 8-Acetyl-7-hydroxycoumarin with donepezil. This hybrid molecule displayed dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) and exhibited the ability to cross the blood-brain barrier, a crucial property for treating neurological disorders. (See: )
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetic acid](/img/structure/B184833.png)





![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)

![3-[4-(2-Fluorophenyl)piperazin-1-yl]-1-(4-methylphenyl)pyrrolidine-2,5-dione](/img/structure/B184850.png)


![Methyl 8-oxo-1,4-dioxaspiro[4.5]decane-7-carboxylate](/img/structure/B184854.png)
